2-Ethoxypropyl toluene-p-sulphonate
Overview
Description
2-Ethoxypropyl toluene-p-sulphonate is an organic compound known for its utility in various chemical reactions and industrial applications. It is characterized by the presence of an ethoxypropyl group attached to a toluene-p-sulphonate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxypropyl toluene-p-sulphonate typically involves the reaction of 2-ethoxypropanol with toluene-p-sulphonyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxypropyl toluene-p-sulphonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulphonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and acid or base, it can hydrolyze to form the corresponding alcohol and toluene-p-sulphonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Bases: Sodium hydroxide, potassium carbonate
Solvents: Dichloromethane, ethanol, water
Major Products:
Nucleophilic Substitution: Corresponding substituted products (e.g., ethers, thioethers)
Elimination: Alkenes
Hydrolysis: 2-ethoxypropanol and toluene-p-sulphonic acid
Scientific Research Applications
2-Ethoxypropyl toluene-p-sulphonate finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Potential use in drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-ethoxypropyl toluene-p-sulphonate exerts its effects depends on the specific reaction it undergoes. Generally, the sulphonate group acts as a good leaving group, facilitating nucleophilic substitution and elimination reactions. The ethoxypropyl group can participate in various transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
- 2-Methoxypropyl toluene-p-sulphonate
- 2-Butoxypropyl toluene-p-sulphonate
- 2-Isopropoxypropyl toluene-p-sulphonate
Comparison: 2-Ethoxypropyl toluene-p-sulphonate is unique due to its specific ethoxypropyl group, which imparts distinct reactivity and solubility properties compared to its analogs. This uniqueness makes it particularly valuable in certain synthetic applications where other similar compounds may not perform as effectively.
By understanding the properties, preparation methods, and applications of this compound, researchers and industrial chemists can better utilize this compound in their work.
Properties
IUPAC Name |
2-ethoxypropyl 4-methylbenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4S/c1-4-15-11(3)9-16-17(13,14)12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULOYHAWVKRCKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)COS(=O)(=O)C1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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